Cas no 2193061-53-7 (1,2-diazaspiro2.4hept-1-ene-5-carbonitrile)

1,2-diazaspiro2.4hept-1-ene-5-carbonitrile 化学的及び物理的性質
名前と識別子
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- 1,2-diazaspiro2.4hept-1-ene-5-carbonitrile
- 1,2-diazaspiro[2.4]hept-1-ene-5-carbonitrile
- 2193061-53-7
- EN300-1693370
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- インチ: 1S/C6H7N3/c7-4-5-1-2-6(3-5)8-9-6/h5H,1-3H2
- InChIKey: IMGMYTCFOCZUEU-UHFFFAOYSA-N
- ほほえんだ: N1C2(CCC(C#N)C2)N=1
計算された属性
- せいみつぶんしりょう: 121.063997236g/mol
- どういたいしつりょう: 121.063997236g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 204
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 48.5Ų
1,2-diazaspiro2.4hept-1-ene-5-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1693370-1.0g |
1,2-diazaspiro[2.4]hept-1-ene-5-carbonitrile |
2193061-53-7 | 1g |
$1944.0 | 2023-06-04 | ||
Enamine | EN300-1693370-0.05g |
1,2-diazaspiro[2.4]hept-1-ene-5-carbonitrile |
2193061-53-7 | 0.05g |
$1632.0 | 2023-09-20 | ||
Enamine | EN300-1693370-10.0g |
1,2-diazaspiro[2.4]hept-1-ene-5-carbonitrile |
2193061-53-7 | 10g |
$8357.0 | 2023-06-04 | ||
Enamine | EN300-1693370-10g |
1,2-diazaspiro[2.4]hept-1-ene-5-carbonitrile |
2193061-53-7 | 10g |
$8357.0 | 2023-09-20 | ||
Enamine | EN300-1693370-1g |
1,2-diazaspiro[2.4]hept-1-ene-5-carbonitrile |
2193061-53-7 | 1g |
$1944.0 | 2023-09-20 | ||
Enamine | EN300-1693370-0.25g |
1,2-diazaspiro[2.4]hept-1-ene-5-carbonitrile |
2193061-53-7 | 0.25g |
$1789.0 | 2023-09-20 | ||
Enamine | EN300-1693370-2.5g |
1,2-diazaspiro[2.4]hept-1-ene-5-carbonitrile |
2193061-53-7 | 2.5g |
$3809.0 | 2023-09-20 | ||
Enamine | EN300-1693370-0.1g |
1,2-diazaspiro[2.4]hept-1-ene-5-carbonitrile |
2193061-53-7 | 0.1g |
$1711.0 | 2023-09-20 | ||
Enamine | EN300-1693370-0.5g |
1,2-diazaspiro[2.4]hept-1-ene-5-carbonitrile |
2193061-53-7 | 0.5g |
$1866.0 | 2023-09-20 | ||
Enamine | EN300-1693370-5.0g |
1,2-diazaspiro[2.4]hept-1-ene-5-carbonitrile |
2193061-53-7 | 5g |
$5635.0 | 2023-06-04 |
1,2-diazaspiro2.4hept-1-ene-5-carbonitrile 関連文献
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1. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
1,2-diazaspiro2.4hept-1-ene-5-carbonitrileに関する追加情報
1,2-Diazaspiro[2.4]Hept-1-ene-5-Carbonitrile: A Comprehensive Overview
1,2-Diazaspiro[2.4]Hept-1-ene-5-Carbonitrile (CAS No. 2193061-53-7) is a unique heterocyclic compound that has garnered significant attention in the field of organic chemistry and materials science. This compound is characterized by its spirocyclic structure, which consists of a seven-membered ring fused with a five-membered ring, containing two nitrogen atoms and a nitrile group. The spirocyclic system imparts distinctive electronic and steric properties to the molecule, making it a valuable building block for various applications.
The synthesis of 1,2-diazaspiro[2.4]hept-1-ene-5-carbonitrile has been extensively studied, with researchers employing diverse methodologies to construct this complex structure. Recent advancements in catalytic asymmetric synthesis have enabled the efficient construction of spirocyclic systems with high enantioselectivity. For instance, the use of palladium-catalyzed cross-coupling reactions has proven to be a powerful tool for assembling the spirocyclic core. Additionally, transition-metal-free methods, such as those involving organocatalysts, have also been explored to achieve sustainable and cost-effective syntheses.
The physical and chemical properties of 1,2-diazaspiro[2.4]hept-1-ene-5-carbonitrile are highly dependent on its molecular structure. The presence of the nitrile group introduces electron-withdrawing effects, which influence the compound's reactivity and stability. Recent studies have demonstrated that this compound exhibits notable thermal stability and excellent solubility in polar solvents, making it suitable for use in high-performance materials such as polymers and liquid crystals.
In terms of applications, 1,2-diazaspiro[2.4]hept-1-ene-5-carbonitrile has shown promise in the field of drug discovery. Its unique structure allows for interactions with various biological targets, including enzymes and receptors. For example, researchers have reported that this compound exhibits moderate inhibitory activity against certain kinases, suggesting its potential as a lead compound for anti-cancer therapies. Furthermore, its ability to act as a chiral auxiliary in asymmetric synthesis has been explored, highlighting its versatility in organic synthesis.
Recent advancements in computational chemistry have provided deeper insights into the electronic properties of 1,2-diazaspiro[2.4]hept-1-ene-5-carbonitrile. Density functional theory (DFT) calculations have revealed that the spirocyclic system exhibits significant conjugation effects, which enhance its electronic delocalization and reactivity. These findings have paved the way for novel applications in optoelectronic materials and sensors.
Looking ahead, the development of novel derivatives of 1,2-diazaspiro[2.4]hept-1-ene-5-carbonitrile is expected to expand its utility further. Researchers are actively exploring modifications to the nitrile group and the spirocyclic core to tailor the compound's properties for specific applications. For instance, functionalization with electron-donating groups has been shown to enhance its conductivity, making it a candidate for flexible electronics.
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